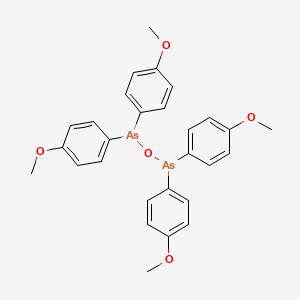

Tetrakis(4-methoxyphenyl)diarsoxane

Description

Properties

CAS No. |

6960-52-7 |

|---|---|

Molecular Formula |

C28H28As2O5 |

Molecular Weight |

594.4 g/mol |

IUPAC Name |

bis(4-methoxyphenyl)arsanyloxy-bis(4-methoxyphenyl)arsane |

InChI |

InChI=1S/C28H28As2O5/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)35-30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 |

InChI Key |

KXQJWJIKGHWDNE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[As](C2=CC=C(C=C2)OC)O[As](C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Strategies for As-O-As Bond Formation in Diarsoxanes

The formation of the As-O-As linkage in diarsoxanes is a key synthetic step. The most common and direct method to achieve this is through the controlled oxidation of a corresponding tertiary arsine. In the case of tetrakis(4-methoxyphenyl)diarsoxane, the precursor would be tris(4-methoxyphenyl)arsine.

The general reaction involves the oxidation of two equivalents of the tertiary arsine to form the diarsoxane. This can be represented by the following general equation:

2 R₃As + [O] → (R₂As)₂O + other byproducts

Various oxidizing agents can be employed for this transformation. The choice of oxidant is critical to prevent over-oxidation to the corresponding arsinic acid (R₂As(O)OH) or other degradation products. Common oxidizing agents include mild oxidants like air, hydrogen peroxide, or iodosylbenzene. The reaction mechanism generally proceeds through the formation of an arsine oxide intermediate which can then react with another molecule of the tertiary arsine.

Precursor Synthesis and Functionalization of 4-Methoxyphenyl (B3050149) Moieties

The synthesis of the requisite precursor, tris(4-methoxyphenyl)arsine, is a foundational step. A prevalent method for the formation of triaryl arsines is the reaction of arsenic trichloride (B1173362) (AsCl₃) with a suitable organometallic reagent, such as a Grignard reagent or an organolithium reagent. rsc.orgrsc.org

For the synthesis of tris(4-methoxyphenyl)arsine, the Grignard reagent, 4-methoxyphenylmagnesium bromide, would be prepared from 4-bromoanisole (B123540) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This Grignard reagent is then reacted with arsenic trichloride in a stoichiometric ratio to form the desired triarylarsine. The reaction is typically carried out under inert atmospheric conditions (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen and moisture. rsc.org

Formation of the Grignard reagent: CH₃OC₆H₄Br + Mg → CH₃OC₆H₄MgBr

Reaction with arsenic trichloride: 3 CH₃OC₆H₄MgBr + AsCl₃ → (CH₃OC₆H₄)₃As + 3 MgBrCl

Purification of the resulting tris(4-methoxyphenyl)arsine is typically achieved through techniques such as recrystallization or column chromatography.

Optimization of Reaction Conditions for this compound Formation

The efficient conversion of tris(4-methoxyphenyl)arsine to this compound is highly dependent on the optimization of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and selectivity of the oxidation reaction. The polarity of the solvent can affect the solubility of the reactants and the stability of any charged intermediates. Aprotic solvents are generally preferred to avoid potential side reactions with the oxidizing agent or the product. Temperature control is also critical; higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts through over-oxidation or decomposition.

Illustrative Solvent Screening for Diarsoxane Formation:

| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 0.309 | 12 | 75 | 90 |

| Tetrahydrofuran (THF) | 0.207 | 18 | 65 | 88 |

| Toluene | 0.099 | 24 | 50 | 95 |

| Acetonitrile | 0.460 | 10 | 80 | 85 |

Catalyst Systems and Additives

While the oxidation of tertiary arsines can proceed non-catalytically, certain catalyst systems can enhance the reaction's efficiency and selectivity. For instance, metal-based catalysts can facilitate the activation of molecular oxygen for a more controlled oxidation process. uran.uarepec.org Additives may also be used to modulate the reactivity of the oxidizing agent or to trap byproducts.

Example of Oxidant and Catalyst Systems:

| Oxidant | Catalyst/Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Air | None | 60 | Low |

| Hydrogen Peroxide (30%) | None | 25 | Moderate |

| Iodosylbenzene | None | 25 | High |

| Air | Mn(II) salt | 40 | Improved |

Yield Enhancement and Purity Control

Maximizing the yield and ensuring the purity of this compound requires careful control over the reaction stoichiometry and conditions. Slowly adding the oxidizing agent to the solution of the tertiary arsine can help to minimize the formation of over-oxidized products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the timely quenching of the reaction upon completion.

Purification of the crude product is essential to remove unreacted starting material, the oxidizing agent, and any byproducts. Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method for separating the diarsoxane from impurities. The choice of eluent is critical for achieving good separation. Subsequent recrystallization from a suitable solvent system can further enhance the purity of the final product.

Illustrative Purification Strategies:

| Purification Method | Solvent/Eluent System | Purity Improvement |

|---|---|---|

| Column Chromatography | Hexane/Ethyl Acetate Gradient | From 70% to 95% |

| Recrystallization | Ethanol/Water | From 95% to >99% |

Green Chemistry Approaches in Diarsoxane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comnumberanalytics.com In the context of synthesizing this compound, several green chemistry strategies can be considered.

Atom Economy: The synthesis of the triarylarsine precursor via the Grignard reaction has a moderate atom economy due to the formation of magnesium salts as byproducts. Alternative routes with higher atom economy are an area of ongoing research.

Use of Safer Solvents: Replacing hazardous chlorinated and aromatic solvents with greener alternatives like bio-based solvents (e.g., ethyl lactate) or water, where feasible, can significantly reduce the environmental footprint of the synthesis. numberanalytics.com

Energy Efficiency: Utilizing catalytic systems that allow the reaction to proceed under milder conditions (lower temperature and pressure) can reduce energy consumption.

Waste Reduction: Optimizing reactions to maximize yield and selectivity minimizes the generation of waste. Developing methods for the recycling and reuse of solvents and catalysts further contributes to a greener process. uit.no

The application of these principles is crucial for the development of more sustainable methods for the production of organoarsenic compounds.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For Tetrakis(4-methoxyphenyl)diarsoxane, a combination of ¹H, ¹³C, and potentially ⁷⁵As NMR would provide a detailed picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) groups and the protons of the methoxy (B1213986) substituents.

The four 4-methoxyphenyl groups are chemically equivalent, leading to a simplified spectrum. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Based on data from similar compounds like anisole, the protons ortho to the methoxy group (and meta to the arsenic atom) would appear at approximately 6.8-7.0 ppm, while the protons meta to the methoxy group (and ortho to the arsenic atom) would be shifted further downfield to around 7.2-7.4 ppm. This downfield shift is due to the electron-withdrawing nature of the arsenic atom. chemicalbook.com

The methoxy group protons are expected to appear as a sharp singlet at approximately 3.7-3.8 ppm. chemicalbook.com The integration of these signals would correspond to a 2:2:3 ratio for the ortho-aromatic, meta-aromatic, and methoxy protons, respectively, for each 4-methoxyphenyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet |

| Aromatic (meta to -OCH₃) | 7.2 - 7.4 | Doublet |

| Methoxy (-OCH₃) | 3.7 - 3.8 | Singlet |

Predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum will provide further structural confirmation. The 4-methoxyphenyl groups would exhibit four distinct carbon signals. The carbon atom bonded to the arsenic (C-As) is expected to be the most downfield of the aromatic signals, likely in the range of 140-145 ppm. The carbon atom bearing the methoxy group (C-O) would appear at a significantly downfield position, around 160 ppm, due to the strong deshielding effect of the oxygen atom. The two remaining aromatic carbons would have chemical shifts in the typical aromatic region of 114-135 ppm. The methoxy carbon itself would resonate at approximately 55 ppm. libretexts.orgspectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-As | 140 - 145 |

| C-O | ~160 |

| Aromatic CH (ortho to -OCH₃) | 114 - 116 |

| Aromatic CH (meta to -OCH₃) | 133 - 135 |

| Methoxy (-OCH₃) | ~55 |

Predicted values are based on data from analogous compounds.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons, confirming the ortho and meta assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key HMBC correlations would include the correlation between the methoxy protons and the aromatic carbon attached to the oxygen (C-O), and the correlations between the aromatic protons and the arsenic-bound carbon (C-As).

Arsenic-75 is the only naturally occurring isotope of arsenic and is NMR active, with a spin of 3/2. However, as a quadrupolar nucleus, it typically gives rise to very broad signals, which can be challenging to observe. The line width is highly dependent on the symmetry of the electronic environment around the arsenic atom. In this compound, the arsenic atoms are in a chemically equivalent but asymmetric environment due to the bridging oxygen and the four aryl groups. This asymmetry would likely lead to significant quadrupolar relaxation and a very broad ⁷⁵As NMR signal. Despite the challenges, obtaining a ⁷⁵As NMR spectrum could provide direct information about the electronic state and coordination environment of the arsenic centers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The combination of these methods would provide key information about the bonding within this compound, particularly the characteristic vibrations of the As-O-As linkage.

The As-O-As moiety is expected to exhibit two characteristic stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). Generally, for a bent M-O-M system, the asymmetric stretch occurs at a higher frequency than the symmetric stretch. acs.orgmdpi.com

Asymmetric Stretch (νas(As-O-As)): This vibration is expected to be strong in the IR spectrum and would likely appear in the range of 750-850 cm⁻¹.

Symmetric Stretch (νs(As-O-As)): This vibration is expected to be strong in the Raman spectrum and would likely appear at a lower frequency, in the range of 500-600 cm⁻¹.

The exact positions of these bands can be influenced by the electronegativity of the substituents on the arsenic atoms and the As-O-As bond angle. The electron-donating nature of the 4-methoxyphenyl groups might lead to a slight lowering of these frequencies compared to simpler alkyl-substituted diarsoxanes.

Interactive Data Table: Predicted Vibrational Frequencies for the As-O-As Linkage

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

| Asymmetric Stretch (νas) | 750 - 850 | Strong | Weak to Medium |

| Symmetric Stretch (νs) | 500 - 600 | Weak to Medium | Strong |

Predicted values are based on data from analogous M-O-M systems.

Other notable vibrational modes would include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-O stretching vibrations of the methoxy group around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Spectroscopic Signatures of 4-Methoxyphenyl Substituents

Information regarding the characteristic signals of the 4-methoxyphenyl groups in Nuclear Magnetic Resonance (NMR) spectroscopy, such as the chemical shifts of the aromatic protons and the methoxy group protons, is not available. Similarly, data from Infrared (IR) and Raman spectroscopy that would identify the vibrational modes of the C-O-C ether linkage and the aromatic C-H and C-C bonds of the methoxyphenyl substituents are absent from the public domain.

Conformational Analysis via Vibrational Spectroscopy

A conformational analysis of this compound, which would involve the study of its various possible spatial arrangements and their relative stabilities using vibrational spectroscopy, cannot be conducted. Such an analysis would rely on detailed IR and Raman spectra, which have not been published.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

While the molecular formula is known, high-resolution mass spectrometry data would provide precise mass measurement, unequivocally confirming the elemental composition. Furthermore, the fragmentation pattern under mass spectrometric conditions, which is essential for understanding the compound's stability and the strength of its chemical bonds, has not been documented.

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architecture

The most definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. However, no crystallographic data for this compound has been deposited in crystallographic databases. Consequently, the following critical parameters remain unknown:

Conformational Preferences and Steric Hindrance Effects

The preferred three-dimensional arrangement of the four 4-methoxyphenyl groups around the central diarsoxane core, and the influence of steric hindrance on this conformation, can only be determined through experimental structural analysis or theoretical modeling, neither of which is publicly available.

Intermolecular Interactions and Crystal Packing (e.g., C-H···O, π-π stacking)

The manner in which molecules of this compound pack in the solid state, including any potential intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, is unknown. These interactions are fundamental to understanding the solid-state properties of the material.

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible Absorption Characteristics and Electronic Transitions

There is no available data on the UV-Visible absorption spectrum of this compound. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π→π, n→π) has not been reported in the scientific literature.

Fluorescence and Phosphorescence Behavior

No studies on the fluorescence or phosphorescence properties of this compound have been published. Therefore, details concerning its potential emissive behavior, including excitation and emission wavelengths, quantum yields, and excited-state lifetimes, are unknown.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is an ideal method for investigating the ground state properties of a molecule the size of Tetrakis(4-methoxyphenyl)diarsoxane.

Geometry Optimization and Energetic Stability

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve exploring different conformations, particularly around the flexible methoxy (B1213986) groups and the As-O-As linkage. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule would be determined from the final electronic energy calculated at this optimized geometry.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map would provide a visual representation of this charge distribution. The ESP map is plotted on the molecule's electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. For this molecule, one would expect to see negative potential around the oxygen atoms and potentially the aromatic rings, while the arsenic atoms would likely exhibit a more positive potential.

Vibrational Frequencies and Spectroscopic Corroboration

Once the optimized geometry is found, a vibrational frequency calculation is typically performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. For this compound, key vibrational modes would include the As-O-As stretching and bending frequencies, as well as vibrations associated with the phenyl rings and methoxy groups.

Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure

For a more accurate description of the electronic structure, particularly for systems where electron correlation effects are significant, ab initio and post-Hartree-Fock methods can be employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide a higher level of accuracy for properties such as bond energies and reaction barriers. For a molecule containing heavy elements like arsenic, it would also be important to consider relativistic effects in these high-level calculations to obtain the most accurate results.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, one could investigate its potential reactions, such as hydrolysis of the As-O-As bond or electrophilic aromatic substitution on the phenyl rings. This would involve locating the transition state structures that connect reactants to products. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed, providing insights into the feasibility and kinetics of the proposed reaction pathway.

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound.” Consequently, the generation of an article with the requested detailed computational and theoretical investigations is not possible at this time.

The performed searches did not yield any specific studies, experimental or theoretical, concerning this compound. As a result, there is no available data to populate the requested sections on:

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Without any foundational research on this specific compound, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and computational studies would need to be conducted by the scientific community to provide the necessary data for such an analysis.

Therefore, the following sections of the requested article cannot be provided due to a lack of available scientific information.

Transition State Identification and Activation Barriers

No information available.

Reactivity Prediction Towards Electrophiles and Nucleophiles

No information available.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

No information available.

Reactivity Pathways and Derivative Chemistry

Reactions Involving the Central As-O-As Core

The diarsoxane linkage is a defining feature of Tetrakis(4-methoxyphenyl)diarsoxane and a primary site of its reactivity. Reactions targeting this core can lead to fundamental changes in the molecular structure.

Cleavage and Formation Reactions of the Diarsoxane Linkage

The As-O-As bond in diarsoxanes can be susceptible to cleavage under various conditions. While specific studies on this compound are not extensively detailed in available literature, the general chemistry of organoarsenic compounds suggests that this bond can be cleaved by acidic or basic hydrolysis, potentially yielding the corresponding arsinous acid, bis(4-methoxyphenyl)arsinous acid. The formation of the diarsoxane itself is often achieved through the controlled oxidation of the corresponding secondary arsine, bis(4-methoxyphenyl)arsine, or the dehydration of the arsinous acid. These reactions represent a reversible pathway between the diarsoxane and its monomeric precursors.

Oxidation and Reduction Chemistry at the Arsenic Centers

The arsenic atoms in this compound exist in the +3 oxidation state. wikipedia.orgnih.gov This state is susceptible to both oxidation and reduction, leading to a variety of other organoarsenic species.

Oxidation: Treatment with oxidizing agents can convert the arsenic(III) centers to arsenic(V). For instance, oxidation may lead to the formation of the corresponding arsinic acids, where each arsenic atom is bonded to two organic substituents and two oxygen atoms (one of which may be a hydroxyl group). wikipedia.org The exact nature of the product would depend on the strength of the oxidizing agent and the reaction conditions. The generation of reactive oxygen species can facilitate the oxidation of arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). nih.govnih.gov

Reduction: Conversely, reduction of the arsenic centers can occur, although this is generally a less common transformation for diarsoxanes compared to their arsenic(V) counterparts. Strong reducing agents could potentially lead to the formation of the corresponding secondary arsine, bis(4-methoxyphenyl)arsine, or even further to primary arsines or elemental arsenic under harsh conditions. The redox behavior of arsenic is a critical aspect of its environmental and biological chemistry. nih.govresearchgate.net

Substitution and Functionalization Reactions on the 4-Methoxyphenyl (B3050149) Rings

The four 4-methoxyphenyl rings offer a platform for a wide range of organic transformations, allowing for the synthesis of a diverse array of derivatives.

Electrophilic Aromatic Substitution Studies

The methoxy (B1213986) group (-OCH₃) on the phenyl rings is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. This directing effect preferentially guides incoming electrophiles to the ortho and para positions relative to the methoxy group. Since the para position is already substituted with the arsenic atom, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6 on the phenyl ring).

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

These reactions would yield functionalized diarsoxanes with modified electronic and steric properties, which could be valuable for various applications.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

These reactions would allow for the introduction of a wide variety of functional groups onto the aromatic framework, leading to a vast library of novel diarsoxane derivatives with tailored properties. The efficiency of these reactions often depends on the choice of the palladium catalyst and the supporting ligands. youtube.com

Coordination Chemistry: this compound as a Ligand

The oxygen atom and the two arsenic atoms in the As-O-As core of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal centers. youtube.com The arsenic atoms, being soft donor atoms, would be expected to coordinate preferentially to soft metal ions. The oxygen atom, a harder donor, could also participate in coordination, potentially allowing the diarsoxane to act as a bridging ligand between two metal centers.

The coordination behavior would be influenced by the steric bulk of the four 4-methoxyphenyl groups, which could create a specific binding pocket around the donor atoms. The formation of coordination complexes with various transition metals could lead to novel materials with interesting catalytic, electronic, or magnetic properties. The study of such complexes would provide valuable insights into the ligand properties of diarsoxanes. The stability and properties of the resulting coordination compounds would depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands. fiu.edunih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with TMPP, also known as metalloporphyrins, is a well-established process. The central nitrogen atoms of the porphyrin ring can coordinate with a wide variety of metal ions. This process, known as metalation, typically involves refluxing the free-base porphyrin with a salt of the desired metal in a suitable organic solvent.

For instance, the synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl) is a common example of metalloporphyrin formation. sigmaaldrich.com Similarly, complexes with other transition metals like cobalt, copper, zinc, and cadmium have been synthesized and studied. psu.edu The synthesis of oxovanadium(IV) complexes with tetrakis(4-methoxyphenyl)porphyrin has also been reported, where the four nitrogen atoms of the porphyrin ring occupy the equatorial positions around the central vanadium atom. nih.gov

The characterization of these metal complexes involves a suite of spectroscopic and analytical techniques to confirm the incorporation of the metal ion and to understand the resulting structural and electronic changes.

Coordination Modes and Ligand Denticity

In its metal complexes, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin typically acts as a tetradentate ligand. The four nitrogen atoms of the porphyrin macrocycle coordinate to the central metal ion. This coordination is a key feature of porphyrin chemistry and is responsible for the stability and unique properties of metalloporphyrins.

The geometry of the resulting complex can vary depending on the size and coordination preferences of the central metal ion. The porphyrin ligand itself is a macrocyclic structure that provides a planar or near-planar coordination environment for the metal. nih.gov

Influence of Complexation on Electronic Structure and Reactivity

The incorporation of a metal ion into the porphyrin ring has a profound influence on the electronic structure and reactivity of the molecule. The nature of the metal ion dictates the resulting properties of the metalloporphyrin.

The formation of metalloporphyrin complexes can significantly alter the photophysical properties of the free-base porphyrin. psu.edu For example, complexation with metals like zinc(II) and cadmium(II) has been shown to increase the generation of singlet oxygen, a highly reactive species. psu.edu In contrast, the copper(II) complex exhibits a lack of photodynamic activity. psu.edu

The reactivity of the metalloporphyrin is also a function of the central metal. For example, iron-porphyrins are well-known for their catalytic activity, particularly in oxidation reactions. The ability of the central metal to exist in different oxidation states is a key factor in the catalytic cycle of many metalloporphyrin-catalyzed reactions.

Table 1: Synthesized Metal Complexes of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin and their Properties

| Metal Complex | Abbreviation | Key Property/Application | Reference |

|---|---|---|---|

| 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride | FeTMPPCl | Metalloporphyrin used in catalysis | sigmaaldrich.com |

| Oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin | (VO)TMPP | Studied for its thermal and chemical stability | nih.gov |

| Zinc(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | ZnTMPP | Increased singlet oxygen generation | psu.edu |

| Copper(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | CuTMPP | Lack of photodynamic activity | psu.edu |

| Cadmium(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | CdTMPP | Increased singlet oxygen generation | psu.edu |

No Information Available for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research data for the chemical compound “this compound” corresponding to the requested article outline. Extensive queries for this specific compound, including its potential synthesis, structure, and applications, did not yield any relevant scientific articles, studies, or datasets.

The search for “this compound” consistently returned information on a similarly named but structurally distinct compound, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine . This porphyrin has been a subject of research for its use in photodynamic therapy, as a ligand in coordination chemistry, and for its supramolecular assembly properties. sigmaaldrich.comresearchgate.netnih.govnih.govchemicalbook.com However, this compound is not a diarsoxane and its properties cannot be attributed to the requested subject.

Further searches were conducted for other compounds with related nomenclature, such as Tetrakis(4-methoxyphenyl)methane and Tetrakis(4-methoxyphenyl)lead , which have been studied for their luminescent and structural properties. researchgate.netsigmaaldrich.com Additionally, general searches for the optoelectronic and catalytic applications of the broader "diarsoxane" chemical class did not provide specific information that could be used to accurately construct an article on the requested compound.

Given the strict requirement to generate a thorough, informative, and scientifically accurate article based on the provided outline for “this compound,” the absence of any research on its advanced applications in materials science or catalysis makes it impossible to fulfill this request. An article cannot be generated without foundational scientific literature.

Advanced Research Applications and Future Directions

Development of New Synthetic Strategies for Complex Organoarsenic Compounds

The synthesis of complex organoarsenic compounds, including structures like Tetrakis(4-methoxyphenyl)diarsoxane, is an evolving field, driven by the need for greater efficiency, safety, and structural diversity. Historically, the synthesis of organoarsenicals relied on methods that are now considered hazardous due to the use of volatile and highly toxic arsenic precursors. wikipedia.org Modern synthetic chemistry is actively seeking to overcome these limitations, paving the way for the creation of novel and functional organoarsenic molecules.

A traditional and widely used method for forming carbon-arsenic bonds involves the reaction of arsenic halides, such as arsenic trichloride (B1173362) (AsCl₃), with organometallic reagents like Grignard or organolithium compounds. wikipedia.org For a molecule like this compound, a plausible synthetic route would begin with the reaction of AsCl₃ with a 4-methoxyphenyl (B3050149) Grignard reagent (4-CH₃OC₆H₄MgBr). This would form the corresponding diarylarsinous halide, (4-CH₃OC₆H₄)₂AsCl. Subsequent hydrolysis of this intermediate would yield the diarylarsinous acid, (4-CH₃OC₆H₄)₂AsOH. The final step to obtain the diarsoxane would involve the controlled dehydration of this arsinous acid, typically through heating, to form the As-O-As linkage.

However, recognizing the significant risks associated with reagents like AsCl₃, contemporary research is focused on developing alternative synthetic pathways. wikipedia.org These new strategies often prioritize the use of non-volatile and less toxic starting materials. One such approach is the nonvolatile intermediate transformation (NIT) method, which utilizes cyclooligoarsines as key intermediates that are prepared from non-volatile inorganic arsenic sources. wikipedia.org This methodology represents a significant step forward in making the synthesis of functional organoarsenic compounds safer and more accessible for experimental study. wikipedia.org

Another area of development is the refinement of coupling reactions. Palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis, have also found application in organoarsenic chemistry. iitkgp.ac.in These methods allow for the precise and selective formation of As-C bonds, offering a high degree of control over the final molecular architecture. Such techniques could be adapted for the synthesis of complex aryl-substituted organoarsenic compounds, providing a more sophisticated and potentially higher-yielding alternative to traditional Grignard-based routes.

The synthesis of complex organoarsenic structures is not limited to small molecules. There is growing interest in creating arsenic-containing polymers and extended networks. These materials leverage the unique electronic properties of arsenic to create novel functional materials. The development of synthetic strategies for these macromolecules is a key area of current research, with potential applications in materials science and electronics.

Interdisciplinary Research Outlook and Emerging Areas

The future of complex organoarsenic compounds like this compound lies at the intersection of multiple scientific disciplines. While traditional applications in areas like agriculture and pharmaceuticals have declined due to environmental and health concerns, new avenues are emerging in materials science, catalysis, and nanotechnology. wikipedia.orgnih.gov The unique properties of the arsenic atom, including its size, polarizability, and ability to form stable bonds with carbon, make it a candidate for incorporation into advanced materials. chemrevlett.com

Materials Science: Organoarsenic compounds are being explored for their potential in the development of novel functional materials. iitkgp.ac.in The presence of the heavy arsenic atom can impart unique optical and electronic properties. For instance, arsenic-containing π-conjugated molecules and polymers have been synthesized and are being investigated for their potential use in electronics, such as in organic light-emitting diodes (OLEDs) or solar cells. iitkgp.ac.in The aryl groups in a molecule like this compound could be functionalized to tune these electronic properties or to facilitate polymerization into conductive materials. The discovery of new materials with unconventional superconductivity and complex magnetic orders in arsenic-containing binary and ternary compounds further fuels interest in this area. mpg.de

Catalysis: Symmetrical organoarsenic(III) compounds, particularly triphenylarsine, have a history of use as ligands in coordination chemistry and catalysis. wikipedia.org They behave similarly to phosphine (B1218219) ligands, which are ubiquitous in catalysis. Although generally less basic than their phosphine counterparts, arsenic-based ligands can offer different steric and electronic profiles, potentially leading to novel reactivity and selectivity in catalytic transformations. wikipedia.orgchemrevlett.com Complex molecules like this compound could be investigated as multidentate ligands, where the oxygen and arsenic atoms could coordinate to a metal center, influencing its catalytic activity. This opens up possibilities in areas like cross-coupling reactions and hydrogenation. chemrevlett.com

Nanotechnology: The interface between organoarsenic chemistry and nanotechnology is a rapidly emerging field. Organometallic precursors are valuable for the synthesis of nanoparticles with controlled size, shape, and surface properties. chemrevlett.com Arsenic-containing nanoparticles are being investigated for various applications. For example, arsenic nanoparticles (AsNPs) have been studied for their potential in cancer therapy, demonstrating higher efficacy in some cancer cell lines compared to their bulk counterparts. mdpi.com Biogenic synthesis of AsNPs is also being explored as a more environmentally friendly production method. mdpi.com Complex organoarsenic compounds could serve as precursors or capping agents in the synthesis of these nanomaterials, allowing for fine control over their properties and potential for targeted delivery in biomedical applications. The development of hybrid nanomaterials, such as MnFe₂O₄-graphene composites for the adsorption of organoarsenicals, also highlights the role of arsenic compounds in environmental science and remediation technologies. nih.gov

The interdisciplinary outlook for organoarsenic chemistry is one of a shift from historical applications to high-tech, specialized uses. The continued development of safer synthetic methods will be crucial to unlocking the full potential of these complex molecules in advanced materials, catalysis, and nanotechnology.

Q & A

What are the optimized synthetic routes for Tetrakis(4-methoxyphenyl)diarsoxane, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Key parameters include catalyst choice (e.g., tetrakis(triphenylphosphine)palladium(0)), solvent systems (1,4-dioxane/water mixtures), and temperature (reflux at 100°C for 12 hours). Yield optimization requires precise stoichiometric ratios of precursors and inert atmosphere conditions to minimize side reactions .

| Reaction Condition | Impact on Yield/Purity |

|---|---|

| Pd(PPh₃)₄ catalyst loading | Higher catalyst amounts (>5 mol%) risk ligand saturation, reducing efficiency |

| Solvent polarity (1,4-dioxane) | Polar aprotic solvents enhance aryl coupling kinetics |

| Temperature (>80°C) | Prolonged heating may degrade sensitive methoxy groups |

Advanced Research Focus

For advanced synthesis, factorial design methodologies (e.g., 2³ designs) can systematically evaluate interactions between variables like pH, temperature, and ligand type. Contradictions in yield data (e.g., 40% vs. 70% in similar protocols) often stem from unaccounted variables like trace moisture or oxygen ingress .

How can crystallographic and spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsional conformations. For example, N–C–C bond angles in porphyrin analogs (126.2° vs. 109.4°) reveal steric effects from methoxy substituents . UV-Vis spectroscopy (e.g., λmax ~400 nm) correlates with π-π* transitions in the aromatic core .

Advanced Research Focus

Contradictions between computational models (DFT-optimized geometries) and experimental SC-XRD data may arise from crystal packing forces or solvent interactions. Pairing SC-XRD with solid-state NMR (e.g., <sup>13</sup>C CP/MAS) clarifies dynamic disorder in methoxy groups .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Basic Research Focus

The electron-donating methoxy groups enhance aryl ring electrophilicity, favoring nucleophilic attack at para positions. Kinetic studies (monitored via GC-MS or TLC) reveal second-order dependence on both substrate and nucleophile, consistent with a concerted SNAr mechanism .

Advanced Research Focus

Isotopic labeling (e.g., <sup>18</sup>O in methoxy groups) and Hammett plots (ρ = -2.1 for substituent effects) quantify electronic contributions. Contradictions in rate constants under acidic vs. basic conditions suggest competing pathways, such as protonation-assisted cleavage of the diarsoxane bridge .

How does this compound perform as a ligand in coordination chemistry, and what are its implications for material science?

Basic Research Focus

The compound acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Zn, Pd). In porphyrin analogs, zinc coordination shifts UV-Vis absorption bands by ~30 nm due to metal-to-ligand charge transfer (MLCT) .

Advanced Research Focus

Electrochemical studies (cyclic voltammetry) reveal redox-active behavior, with oxidation potentials sensitive to solvent polarity. Contradictions in reported E1/2 values (e.g., 0.96 V vs. 1.2 V) may stem from reference electrode calibration or electrolyte ion-pairing effects .

What computational strategies are effective for modeling the electronic properties of this compound?

Advanced Research Focus

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) accurately predicts HOMO-LUMO gaps (~3.2 eV) and frontier orbital localization on the diarsoxane core. Discrepancies between calculated and experimental bandgaps (e.g., 3.2 eV vs. 3.8 eV) often arise from solvent effects excluded in gas-phase models .

| Computational Parameter | Impact on Accuracy |

|---|---|

| Basis set size (6-31G* vs. def2-TZVP) | Larger sets improve dihedral angle precision |

| Solvent continuum models (PCM) | Critical for matching experimental UV-Vis data |

How do structural modifications (e.g., fluorination) alter the photophysical and catalytic properties of diarsoxane derivatives?

Advanced Research Focus

Fluorinated analogs (e.g., Tetrakis(4-fluorophenyl) derivatives) exhibit redshifted emission (Δλ = 20 nm) due to enhanced electron-withdrawing effects. Catalytic activity in cross-coupling reactions decreases with fluorination, attributed to reduced electron density at the metal center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.